molecular formula C21H24N8O2 B10896180 [3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl]{4-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}methanone

[3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl]{4-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}methanone

Cat. No.: B10896180
M. Wt: 420.5 g/mol
InChI Key: KNECFMMRPMICBU-UHFFFAOYSA-N
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Description

[3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDIN-4-YL]{4-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDIN-4-YL]{4-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate pyrazole and isoxazole derivatives under controlled conditions. The reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

[3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDIN-4-YL]{4-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives with different functional groups .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology

In biological research, [3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDIN-4-YL]{4-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It serves as a lead compound for the development of new therapeutic agents .

Medicine

In medicine, this compound is investigated for its pharmacological effects and potential therapeutic applications. It has shown promise in preclinical studies for the treatment of various diseases, including infectious diseases and cancer .

Industry

In the industrial sector, this compound is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation. It is also employed in the production of specialty chemicals and intermediates for various applications .

Mechanism of Action

The mechanism of action of [3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDIN-4-YL]{4-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play crucial roles in cellular processes. The compound can modulate the activity of these targets, leading to various biological effects such as inhibition of cell proliferation, induction of apoptosis, or disruption of microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDIN-4-YL]{4-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This compound’s ability to interact with multiple molecular targets and its potential for diverse applications make it a valuable subject of research in various scientific fields .

Properties

Molecular Formula

C21H24N8O2

Molecular Weight

420.5 g/mol

IUPAC Name

[3-methyl-6-(1-methylpyrazol-4-yl)-[1,2]oxazolo[5,4-b]pyridin-4-yl]-[4-[(1-methylpyrazol-4-yl)methyl]piperazin-1-yl]methanone

InChI

InChI=1S/C21H24N8O2/c1-14-19-17(8-18(24-20(19)31-25-14)16-10-23-27(3)13-16)21(30)29-6-4-28(5-7-29)12-15-9-22-26(2)11-15/h8-11,13H,4-7,12H2,1-3H3

InChI Key

KNECFMMRPMICBU-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CN(N=C3)C)C(=O)N4CCN(CC4)CC5=CN(N=C5)C

Origin of Product

United States

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